![molecular formula C12H14ClNO2S B14632929 S-[(4-Chlorophenyl)methyl] morpholine-4-carbothioate CAS No. 56532-20-8](/img/structure/B14632929.png)
S-[(4-Chlorophenyl)methyl] morpholine-4-carbothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-[(4-Chlorophenyl)methyl] morpholine-4-carbothioate: is an organic compound that features a morpholine ring substituted with a 4-chlorophenylmethyl group and a carbothioate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-[(4-Chlorophenyl)methyl] morpholine-4-carbothioate typically involves the reaction of morpholine with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the morpholine nitrogen attacks the carbon of the 4-chlorobenzyl chloride, forming the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: S-[(4-Chlorophenyl)methyl] morpholine-4-carbothioate can undergo oxidation reactions, where the sulfur atom in the carbothioate group is oxidized to form sulfoxides or sulfones.
Reduction: The compound can also be reduced, typically using reducing agents like lithium aluminum hydride, to yield the corresponding thiol.
Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the 4-chlorophenylmethyl group, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are often used as bases in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted morpholine derivatives.
Applications De Recherche Scientifique
Chemistry: S-[(4-Chlorophenyl)methyl] morpholine-4-carbothioate is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its morpholine ring is a common motif in many biologically active compounds, making it a valuable scaffold for drug design .
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals. Its reactivity and stability make it suitable for various applications in chemical manufacturing.
Mécanisme D'action
The mechanism of action of S-[(4-Chlorophenyl)methyl] morpholine-4-carbothioate involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes or receptors, modulating their activity. The carbothioate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways .
Comparaison Avec Des Composés Similaires
4-Chlorophenylmethyl morpholine: Lacks the carbothioate group, making it less reactive in certain chemical reactions.
Morpholine-4-carbothioate: Lacks the 4-chlorophenylmethyl group, affecting its biological activity and chemical properties.
Uniqueness: S-[(4-Chlorophenyl)methyl] morpholine-4-carbothioate is unique due to the presence of both the 4-chlorophenylmethyl and carbothioate groups. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
56532-20-8 |
|---|---|
Formule moléculaire |
C12H14ClNO2S |
Poids moléculaire |
271.76 g/mol |
Nom IUPAC |
S-[(4-chlorophenyl)methyl] morpholine-4-carbothioate |
InChI |
InChI=1S/C12H14ClNO2S/c13-11-3-1-10(2-4-11)9-17-12(15)14-5-7-16-8-6-14/h1-4H,5-9H2 |
Clé InChI |
HXSAYICSKPFYNT-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=O)SCC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



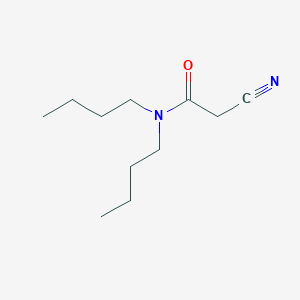
![N-[(2-Hydroxy-5-methylphenyl)methyl]glycine](/img/structure/B14632874.png)
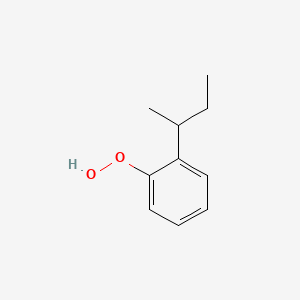
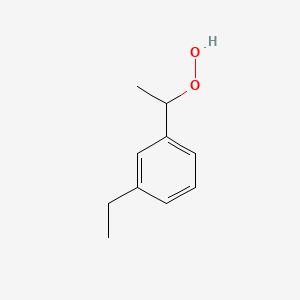
![3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-phenyl-1,3-oxazolidin-2-one](/img/structure/B14632893.png)
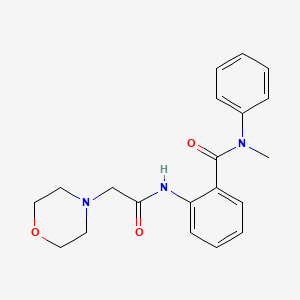
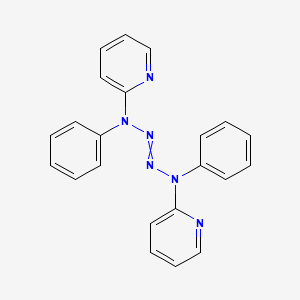

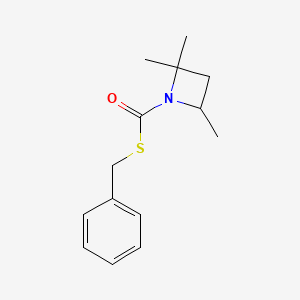
![Pyrimidine, 2-[4-(dodecyloxy)phenyl]-5-heptyl-](/img/structure/B14632926.png)
silane](/img/structure/B14632940.png)
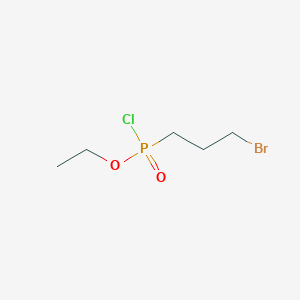
![N-[4-(Nonyloxy)phenyl]acetamide](/img/structure/B14632948.png)
